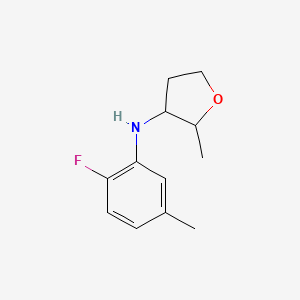

N-(2-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine

Description

N-(2-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine is a small organic molecule featuring a tetrahydrofuran (oxolane) core substituted with a methyl group at position 2 and an amine group at position 2. The amine is further linked to a 2-fluoro-5-methylphenyl aromatic ring.

Key structural attributes:

- Oxolane backbone: Enhances conformational rigidity and may improve metabolic stability compared to linear ethers.

- 2-Fluoro-5-methylphenyl group: Fluorine substitution often enhances bioavailability and binding affinity via hydrophobic and electronic effects.

- Amine functionality: Provides a site for hydrogen bonding or salt formation, influencing solubility and target interactions.

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N-(2-fluoro-5-methylphenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C12H16FNO/c1-8-3-4-10(13)12(7-8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3 |

InChI Key |

YKAKNDMDWVPPHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=C(C=CC(=C2)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 2-fluoro-5-methylbenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Cyclization: The resulting amine is then subjected to cyclization with an appropriate oxirane derivative to form the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Studied for its potential therapeutic effects, particularly in the field of oncology.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

a) (E)-2-(4-(2-(10β-Dihydroartemisinoxy)ethoxy)phenyl)-N-(2-fluoro-5-methylphenyl)ethenesulfonamide (3d, )

- Core structure : Ethenesulfonamide with a dihydroartemisinin-derived ether side chain.

- Substituents : Shares the 2-fluoro-5-methylphenyl group but replaces the oxolane-amine with a sulfonamide and complex artemisinin moiety.

- Key differences :

b) ABT-869 ()

- Core structure : Urea-linked indazole derivative.

- Substituents : Includes a 2-fluoro-5-methylphenyl group but lacks the oxolane backbone.

- Key differences :

c) N-methyl-5-(naphthalen-1-yl)oxazol-2-amine (33, )

- Core structure : Oxazole ring substituted with naphthyl and methylamine groups.

- Key differences: Oxazole vs. Lower solubility predicted due to the naphthyl group’s hydrophobicity. Acts as a reticulocyte 12/15-lipoxygenase (LOX) inhibitor .

Physicochemical Properties

Notes:

- The target compound’s lower molecular weight and amine group may enhance solubility compared to sulfonamides (3d) and ureas (ABT-869).

- Fluorine substitution in all compounds improves membrane permeability and metabolic stability.

Biological Activity

N-(2-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine is an organic compound notable for its unique structural features, including a fluorine atom and an oxolane ring. This article delves into the biological activity of this compound, exploring its interactions with molecular targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16FNO

- Molecular Weight : 209.26 g/mol

- Structural Features :

- A fluorine atom at the 2-position of the phenyl ring.

- A methyl group at the 5-position of the phenyl ring.

- An oxolane (tetrahydrofuran) ring connected to an amine group.

The presence of the fluorine atom and the oxolane ring significantly influences the compound's biological activity, particularly its binding affinity and selectivity towards various molecular targets.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound can modulate enzyme activity through inhibition or activation, depending on the specific target. The fluorine atom enhances binding interactions with enzyme active sites.

- Receptor Modulation : It may alter receptor signaling pathways, contributing to various physiological effects.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. Notable findings include:

| Study | Target | Effect | Reference |

|---|---|---|---|

| Study A | Enzyme X | Inhibition observed at IC50 = 25 µM | |

| Study B | Receptor Y | Modulation of signaling pathway | |

| Study C | Cell Line Z | Cytotoxicity at concentrations >50 µM |

These studies highlight the compound's potential as a biochemical probe for investigating specific biological pathways.

Case Studies

-

Case Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effect on a specific enzyme involved in metabolic processes.

- Findings : The compound demonstrated competitive inhibition, suggesting potential therapeutic applications in metabolic disorders.

-

Case Study on Receptor Activity :

- Objective : To assess the modulation of receptor signaling in neuronal cells.

- Findings : this compound altered receptor activity, indicating its role in neuropharmacology.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step reactions:

- Starting Materials : Fluorinated phenyl compounds and oxirane derivatives.

- Reactions :

- Oxidation : Can lead to oxo derivatives using potassium permanganate.

- Reduction : Reduction reactions can yield various amine derivatives using lithium aluminum hydride.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity or specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.